molecular formula C9H11NO2 B1317107 Methyl 3-aminophenylacetate CAS No. 52913-11-8

Methyl 3-aminophenylacetate

Cat. No.: B1317107
CAS No.: 52913-11-8
M. Wt: 165.19 g/mol
InChI Key: BVKGNQRDVFGNIW-UHFFFAOYSA-N
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Description

Methyl 3-aminophenylacetate (CAS: 14338-36-4 for the free acid; 150319-83-8 for the hydrochloride) is an aromatic ester with the molecular formula C₉H₁₁NO₂ (free base) and C₉H₁₂ClNO₂ (hydrochloride). It is widely used as a precursor in polymer chemistry, heterocyclic compound synthesis, and pharmaceutical intermediates . The compound features a phenylacetate backbone substituted with an amino group at the meta position, which enhances its reactivity in crosslinking and cyclization reactions . Its hydrochloride salt has a melting point of 167–170°C and is stored under inert gas to prevent degradation .

Properties

IUPAC Name

methyl 2-(3-aminophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKGNQRDVFGNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516592
Record name Methyl (3-aminophenyl)acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52913-11-8
Record name Methyl (3-aminophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-aminophenylacetate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-aminophenylacetate can be synthesized through several methods. One common method involves the esterification of 3-aminophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-aminophenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with analgesic and anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 3-aminophenylacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved often include enzymatic hydrolysis and subsequent reactions that produce biologically active compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl 3-Aminophenylacetate vs. Methyl (3-Hydroxyphenyl)acetate
  • Structural Difference: The hydroxyl (-OH) group in methyl (3-hydroxyphenyl)acetate (CAS: N/A; density: ~1.268 g/cm³) replaces the amino (-NH₂) group in this compound.
  • Reactivity: The amino group facilitates nucleophilic substitution and polymerization, whereas the hydroxyl group promotes hydrogen bonding and ester hydrolysis .
  • Applications: Methyl (3-hydroxyphenyl)acetate is less thermally stable and primarily used in fragrance synthesis, unlike its amino counterpart, which is critical in benzoxazine resins .
This compound vs. Benzeneacetic Acid, 3-Methylphenyl Ester
  • Structural Difference: The 3-methylphenyl group in benzeneacetic acid, 3-methylphenyl ester (CAS: 122-27-0) lacks the amino substituent.
  • Stability: The methyl group increases hydrophobicity but reduces reactivity in crosslinking compared to the amino group .
  • Applications : Used in resin derivatization (e.g., sandaracopimaric acid methyl ester in conifer resins) rather than high-performance polymers .
This compound vs. Methyl 2-(3-Aminophenoxy)acetate
  • Structural Difference : The latter contains an ether linkage (-O-) between the phenyl and acetate groups.
  • Thermal Stability: The ether group lowers thermal degradation resistance (char yield ~30% at 800°C) compared to this compound-derived polymers (~45–50% char) .

Chemical and Thermal Properties

Property This compound Methyl (3-Hydroxyphenyl)acetate Methyl Acetoacetate Benzeneacetic Acid, 3-Methylphenyl Ester
Molecular Weight (g/mol) 165.19 (free base) 166.17 116.12 226.27
Melting Point (°C) 147–150 (free acid) Not reported -80 (liquid at RT) Not reported
Density (g/cm³) 1.268 ~1.268 1.075–1.085 Not reported
Char Yield at 800°C (%) 40–50 <20 N/A (decomposes <200°C) <15

Biological Activity

Methyl 3-aminophenylacetate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group attached to a phenyl ring, along with an ester functional group. Its molecular formula is C10H13NO2C_{10}H_{13}NO_2 and it has a molecular weight of approximately 179.22 g/mol. The structural arrangement allows for various interactions with biological targets, influencing its reactivity and biological activity.

The mechanism of action of this compound involves several pathways:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, facilitating interactions that may alter enzyme activity or receptor function.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing the active amine, which can then interact with cellular targets.
  • Electrostatic Interactions : The compound's structure allows for electrostatic interactions with charged biological molecules, impacting cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that derivatives of aminophenols, including this compound, possess antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, demonstrating potential as antimicrobial agents.

Anti-inflammatory Effects

Compounds with similar structures are known for their anti-inflammatory effects. This compound may influence inflammatory pathways through modulation of cytokine production and inhibition of pro-inflammatory mediators.

Analgesic Activity

The presence of the amino group suggests potential analgesic properties. Research on related compounds indicates that they may act on pain pathways, providing a basis for further exploration in pain management therapies.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in inflammatory responses. For example, it was shown to reduce the activity of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.
  • Pharmacokinetic Studies : Pharmacokinetic evaluations indicate that this compound exhibits favorable absorption characteristics when administered orally. It is metabolized into active metabolites that contribute to its pharmacological effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is provided:

CompoundMolecular WeightBiological Activity
Methyl 2-(3-aminophenyl)acetate201.65 g/molAntimicrobial, anti-inflammatory
Methyl N-Boc-3-aminophenylacetate251.28 g/molEnzyme-substrate interactions
Methyl 3-(4-aminophenyl)propanoate205.24 g/molAntimicrobial

This table highlights the differences in molecular weight and biological activities among related compounds, emphasizing the distinctiveness of this compound.

Applications in Drug Development

This compound serves as a valuable scaffold in drug development due to its structural features:

  • Drug Design : Its ability to form stable interactions with target proteins makes it a candidate for designing new pharmaceuticals aimed at treating inflammatory diseases and infections.
  • Synthesis of Derivatives : Modifications to the amino or ester groups can lead to derivatives with enhanced bioactivity or selectivity for specific targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-aminophenylacetate, and how can its purity be validated?

  • Methodology :

  • Synthesis can be adapted from protocols for analogous esters, such as ethyl aroylacetates, which involve condensation reactions under controlled pH and temperature .
  • Purification typically employs column chromatography, followed by recrystallization.
  • Purity validation requires HPLC (for retention time comparison) and 1H/13C NMR (to confirm structural integrity and absence of byproducts) .
    • Key Data :
PropertyValueSource
Molecular FormulaC₉H₁₁NO₂
Boiling Point281.6 ± 15.0 °C
Recommended Storage2–8°C in inert atmosphere

Q. What storage conditions ensure the stability of this compound?

  • Methodology :

  • Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Avoid exposure to heat (>50°C) , moisture , and incompatible materials (strong acids/alkalis, oxidizing agents) .
    • Stability Testing : Monitor via periodic TLC or HPLC to detect decomposition products.

Q. How should researchers handle potential toxicity or exposure risks?

  • Safety Protocols :

  • Use fume hoods, gloves, and eye protection.
  • In case of skin contact, wash with soap/water; for inhalation, move to fresh air .
  • Toxicological data are limited, so treat as a potential irritant and follow OSHA/GHS guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity under acidic conditions?

  • Experimental Design :

  • Conduct kinetic studies by varying pH (1–6) and monitoring degradation via UV-Vis spectroscopy or GC-MS .
  • Compare results with structurally similar compounds (e.g., methyl phenylacetate derivatives) to identify trends .
    • Data Analysis : Use Arrhenius plots to model reaction rates and identify decomposition pathways.

Q. What advanced analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodology :

  • LC-MS/MS offers high sensitivity for trace quantification in plasma or tissue homogenates.
  • Derivatization with agents like dansyl chloride enhances detectability in fluorescence spectroscopy .
    • Validation Parameters :
  • Include linearity (R² > 0.99), recovery rates (>90%), and limit of detection (LOD < 1 ng/mL).

Q. How does the electronic nature of the 3-aminophenyl group influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • The electron-donating amino group activates the phenyl ring for electrophilic substitution but may deactivate it toward nucleophilic attacks.
  • Compare with methyl 4-aminophenylacetate to assess positional effects on reaction outcomes .
    • Experimental Validation :
  • Use DFT calculations to map electron density and correlate with experimental yields in Suzuki-Miyaura couplings.

Q. What strategies mitigate byproduct formation during esterification of 3-aminophenylacetic acid?

  • Optimization Approaches :

  • Employ Dean-Stark traps to remove water and shift equilibrium toward ester formation.
  • Catalyze with p-toluenesulfonic acid (low concentrations) to minimize side reactions .
    • Byproduct Analysis :
ByproductIdentification Method
Unreacted carboxylic acidTitration with NaOH
Diethyl ether adductsGC-MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-aminophenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 3-aminophenylacetate

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